molecular formula C12H15N3O2S B2922817 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034352-34-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2922817
CAS No.: 2034352-34-4
M. Wt: 265.33
InChI Key: FIPFAECPWGEDAG-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a phenyl group attached to the pyrazole ring and a methanesulfonamide group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include continuous flow reactions, use of cheaper catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenyl group, pyrazole ring, and methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPFAECPWGEDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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